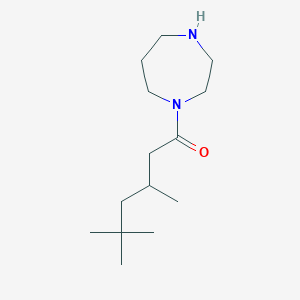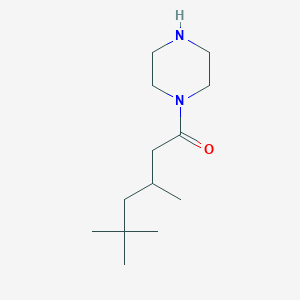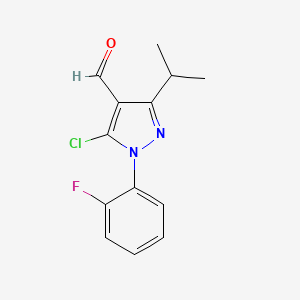
5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chloro group at the 5th position, a fluorophenyl group at the 1st position, an isopropyl group at the 3rd position, and an aldehyde group at the 4th position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Introduction of the Chloro Group: The chloro group is introduced at the 5th position of the pyrazole ring through a chlorination reaction. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Substitution with Fluorophenyl Group: The fluorophenyl group is introduced at the 1st position of the pyrazole ring through a nucleophilic substitution reaction. This can be carried out using 2-fluorobenzyl chloride in the presence of a base such as sodium hydride.
Introduction of the Isopropyl Group: The isopropyl group is introduced at the 3rd position of the pyrazole ring through an alkylation reaction. This can be achieved using isopropyl bromide in the presence of a base such as potassium carbonate.
Formation of the Aldehyde Group: The aldehyde group is introduced at the 4th position of the pyrazole ring through a formylation reaction. This can be carried out using reagents such as Vilsmeier-Haack reagent or N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The reactions are optimized for high yield and purity, and the processes are scaled up using industrial reactors and equipment.
化学反应分析
Types of Reactions
Oxidation: The aldehyde group in 5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also undergo reduction to form the corresponding alcohol.
Substitution: The chloro group at the 5th position can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products
Oxidation: The major product of oxidation is 5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: The major product of reduction is 5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-methanol.
Substitution: The major products of substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield the corresponding amine derivative.
科学研究应用
5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde has various scientific research applications, including:
Medicinal Chemistry: This compound is used as an intermediate in the synthesis of pharmaceutical agents. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic activities.
Biological Research: It is used in the study of enzyme inhibition and receptor binding. Pyrazole derivatives have been shown to inhibit various enzymes such as cyclooxygenase and lipoxygenase.
Chemical Research: It is used as a building block in the synthesis of complex organic molecules. Pyrazole derivatives are valuable intermediates in the synthesis of heterocyclic compounds.
Industrial Applications: It is used in the production of agrochemicals and dyes. Pyrazole derivatives are known for their herbicidal and fungicidal activities.
作用机制
The mechanism of action of 5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. It can also interact with receptors and modulate their signaling pathways. The exact mechanism of action depends on the specific biological target and the context in which the compound is used.
相似化合物的比较
Similar Compounds
5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde: This compound is similar in structure but has a methyl group instead of an isopropyl group at the 3rd position.
5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group at the 4th position.
5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-methanol: This compound has a methanol group instead of an aldehyde group at the 4th position.
Uniqueness
The uniqueness of 5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro, fluorophenyl, isopropyl, and aldehyde groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
属性
IUPAC Name |
5-chloro-1-(2-fluorophenyl)-3-propan-2-ylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O/c1-8(2)12-9(7-18)13(14)17(16-12)11-6-4-3-5-10(11)15/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKWEHGAJASCDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1C=O)Cl)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
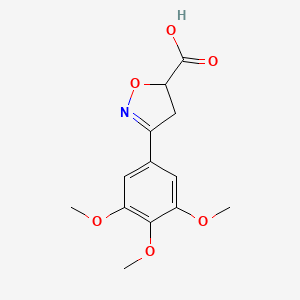
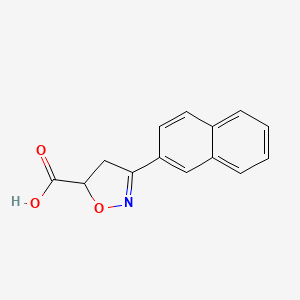
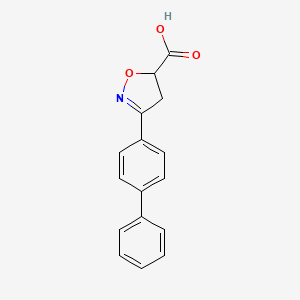
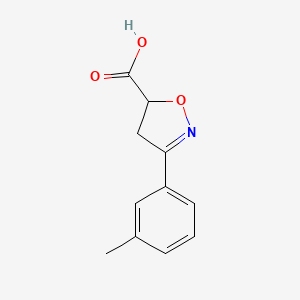
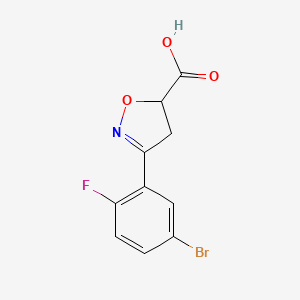
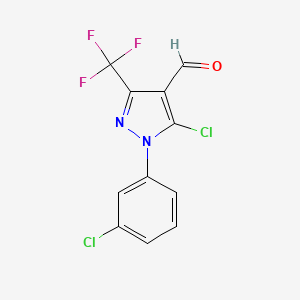

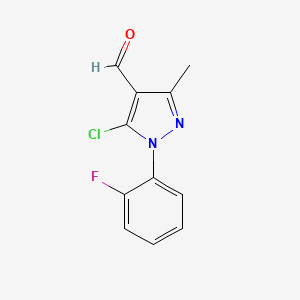
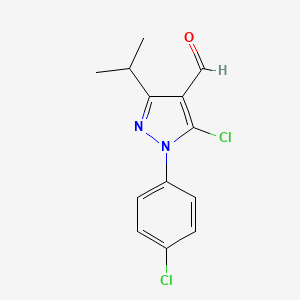
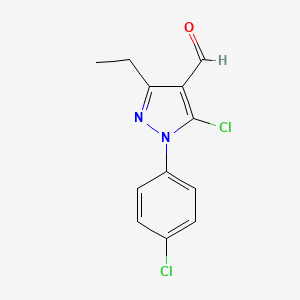
![6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one](/img/structure/B6353155.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carboxylic acid](/img/structure/B6353159.png)
